molecular formula C20H29NO4 B5619263 (4S)-1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

(4S)-1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

Cat. No. B5619263
M. Wt: 347.4 g/mol
InChI Key: WZZZKVAMQSEWGA-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest falls within a broader category of organic compounds known for their complex synthesis, molecular structures, and chemical properties. These compounds often exhibit significant biological activities, making them subjects of intense research for potential applications in various fields excluding direct drug use and dosages.

Synthesis Analysis

The synthesis of complex organic molecules like the specified compound involves multi-step reactions, often starting from simpler precursors. For example, a related compound's synthesis involved the alkylation of a desmethyl precursor with [11C]methyl trifluoromethanesulfonate, demonstrating the intricate steps required for synthesizing such molecules (Brown-Proctor et al., 1999).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the physical and chemical properties of compounds. Studies involving X-ray crystallography or NMR spectroscopy provide detailed insights into the molecules' structures, such as the confirmation of synthesized compounds through 1H NMR, MS, and X-ray single crystal diffraction (Feng, 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their molecular structures. Investigations into their chemical behavior, such as the formation of C-S bonds by the reaction of carbanion and sulfur monochloride, reveal the compounds' potential for further chemical modifications and applications (Hino & Sato, 1974).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, play a vital role in the compound's application and handling. The crystal and molecular structure of related compounds, such as those stabilized by hydrogen bonding and C-H…π interactions, provide valuable insights into the solid-state properties and potential intermolecular interactions (Khan et al., 2013).

Chemical Properties Analysis

Understanding the chemical properties, such as acidity, basicity, reactivity towards other chemicals, and stability under various conditions, is crucial for determining the compound's applications and safety handling measures. The synthesis and characterization of compounds involving complex reactions highlight the diverse chemical behavior and potential for further functionalization (Naveen et al., 2015).

properties

IUPAC Name

[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-(6-methoxy-2,3-dihydro-1H-inden-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-19(2)12-21(9-8-20(19,23)13-24-3)18(22)16-10-14-6-5-7-15(14)11-17(16)25-4/h10-11,23H,5-9,12-13H2,1-4H3/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZZKVAMQSEWGA-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(COC)O)C(=O)C2=C(C=C3CCCC3=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(CC[C@]1(COC)O)C(=O)C2=C(C=C3CCCC3=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-1-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.